molecular formula C11H8N4O5 B15151012 5-(4-Nitro-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid

5-(4-Nitro-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B15151012
M. Wt: 276.20 g/mol
InChI Key: YJUBHURCCLOHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid is a complex organic compound that features an imidazole ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-nitroaniline with imidazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylcarbamoyl-imidazole: Similar structure but lacks the carboxylic acid group.

    5-phenylimidazole-4-carboxylic acid: Similar structure but lacks the nitrophenyl group.

Uniqueness

5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid is unique due to the presence of both the nitrophenyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H8N4O5

Molecular Weight

276.20 g/mol

IUPAC Name

4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C11H8N4O5/c16-10(8-9(11(17)18)13-5-12-8)14-6-1-3-7(4-2-6)15(19)20/h1-5H,(H,12,13)(H,14,16)(H,17,18)

InChI Key

YJUBHURCCLOHSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(NC=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.